

Spectroscopic data for N-tert-butylaniline (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-tert-butylaniline*

Cat. No.: B3060869

[Get Quote](#)

Spectroscopic Data of N-tert-butylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-tert-butylaniline**, a valuable building block in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for **N-tert-butylaniline**.

^1H NMR Data (Predicted)

Protons	Chemical Shift (ppm)	Multiplicity	Integration
C(CH ₃) ₃	1.32	Singlet	9H
N-H	3.65	Singlet	1H
Aromatic (ortho)	6.68	Doublet of doublets	2H
Aromatic (para)	6.80	Triplet	1H
Aromatic (meta)	7.18	Triplet	2H

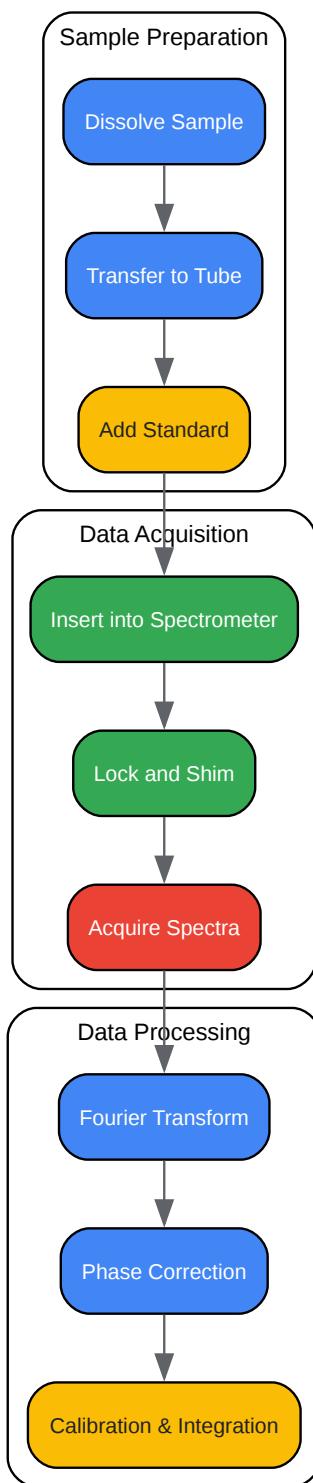
¹³C NMR Data (Predicted)

Carbon	Chemical Shift (ppm)
C(CH ₃) ₃	29.5
C(CH ₃) ₃	50.8
Aromatic (ortho)	116.5
Aromatic (para)	118.8
Aromatic (meta)	129.2
Aromatic (ipso)	148.1

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

- Dissolve 5-25 mg of **N-tert-butylaniline** in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
- Ensure the sample is completely dissolved. If necessary, gently warm the sample or use a vortex mixer.
- For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be added.


Instrument Parameters (General):

- Spectrometer: A 300 MHz or higher field NMR spectrometer.
- ^1H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-32.
 - Relaxation delay: 1-2 seconds.
- ^{13}C NMR:
 - Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Number of scans: 1024 or more, depending on the sample concentration.
 - Relaxation delay: 2-5 seconds.

Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).
- Integrate the peaks in the ^1H NMR spectrum.

Figure 1. General NMR Experimental Workflow

[Click to download full resolution via product page](#)

Caption: General NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **N-tert-butylaniline** exhibits characteristic absorption bands.

IR Spectral Data

Wavenumber (cm ⁻¹)	Assignment	Intensity
~3400	N-H stretch	Medium
3050-3020	Aromatic C-H stretch	Medium
2960-2870	Aliphatic C-H stretch	Strong
~1600, ~1500	C=C aromatic ring stretch	Medium-Strong
~1365	C-H bend (tert-butyl)	Strong
~1250	C-N stretch	Medium
750-700	Aromatic C-H out-of-plane bend	Strong

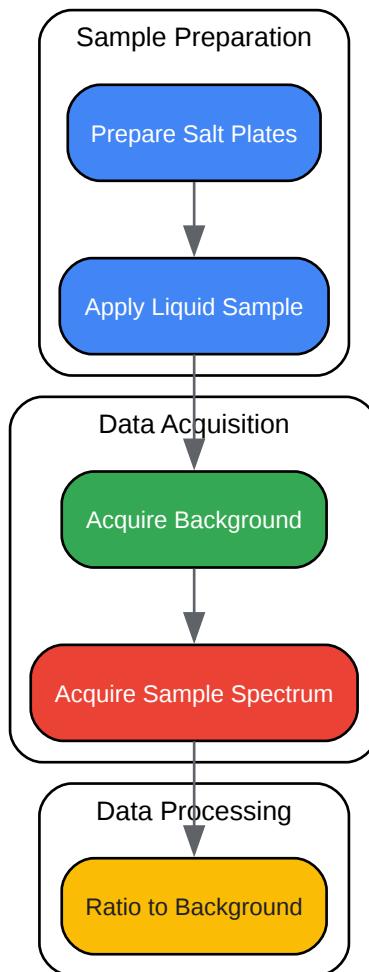
Data obtained from the NIST WebBook for **N-tert-butylaniline**.[\[1\]](#)

Experimental Protocol for FT-IR Spectroscopy

Sample Preparation (Neat Liquid):

- Place a small drop of **N-tert-butylaniline** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Place a second salt plate on top of the first to create a thin liquid film between the plates.

Instrument Parameters (General):


- Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
- Technique: Transmission.

- Scan Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.

Data Acquisition and Processing:

- Acquire a background spectrum of the empty sample compartment.
- Place the prepared sample in the spectrometer's sample holder.
- Acquire the sample spectrum.
- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

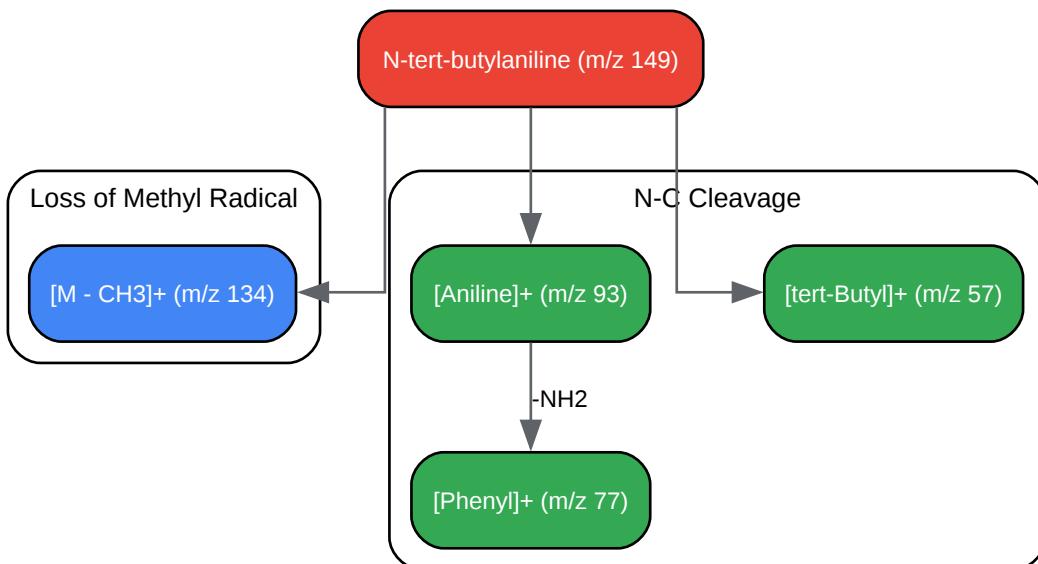
Figure 2. FT-IR Experimental Workflow

[Click to download full resolution via product page](#)

Caption: FT-IR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.


Mass Spectrometry Data (Predicted)

m/z	Relative Abundance	Assignment
149	Moderate	$[M]^+$ (Molecular Ion)
134	High	$[M - CH_3]^+$
93	Base Peak	$[C_6H_5NH_2]^+$ (Aniline radical cation)
77	Moderate	$[C_6H_5]^+$
57	High	$[C(CH_3)_3]^+$

Fragmentation Pathway

The primary fragmentation pathway for **N-tert-butylaniline** under electron ionization (EI) involves the loss of a methyl group to form a stable benzylic cation at m/z 134. A significant fragmentation is the cleavage of the N-C bond to produce the aniline radical cation (m/z 93) and a tert-butyl radical. The tert-butyl cation (m/z 57) is also a prominent fragment.

Figure 3. Proposed Mass Spec Fragmentation of N-tert-butylaniline

[Click to download full resolution via product page](#)

Caption: Proposed Mass Spec Fragmentation of **N-tert-butylaniline**

Experimental Protocol for Mass Spectrometry

Sample Introduction:

- Direct Infusion: For pure liquid samples, direct infusion via a syringe pump into the ion source is suitable.
- Gas Chromatography-Mass Spectrometry (GC-MS): For separation from a mixture or for volatile compounds, GC is the preferred introduction method.

Instrument Parameters (General - Electron Ionization):

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Source Temperature: 200-250 °C.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 40-400.

Data Acquisition:

- Introduce the sample into the ion source.
- The molecules are ionized and fragmented by the electron beam.
- The resulting ions are separated by the mass analyzer according to their mass-to-charge ratio.
- The detector records the abundance of each ion.

This guide provides essential spectroscopic data and methodologies for **N-tert-butylaniline**, serving as a valuable resource for its application in scientific research and development. The provided data and protocols can be adapted to specific instrumentation and experimental requirements.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Aniline, n-tert-butyl-, [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic data for N-tert-butylaniline (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3060869#spectroscopic-data-for-n-tert-butylaniline-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com